molecular formula C15H11NO B8702869 N,3-diphenylprop-2-ynamide CAS No. 7342-02-1

N,3-diphenylprop-2-ynamide

Cat. No. B8702869
CAS RN: 7342-02-1
M. Wt: 221.25 g/mol
InChI Key: RVNDDFOOGMHHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-diphenylprop-2-ynamide is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,3-diphenylprop-2-ynamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3-diphenylprop-2-ynamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7342-02-1

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

N,3-diphenylprop-2-ynamide

InChI

InChI=1S/C15H11NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,(H,16,17)

InChI Key

RVNDDFOOGMHHRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

According to preparation 15, aniline (0.700 g, 7.5 mmol) was coupled to phenylpropiolic acid (1.0 g, 6.8 mmol) to provide 1.2 g (73%) of product. NMR.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

Phenylamine (1.86 g, 20 mmol) and phenylpropiolic acid (3.22 g, 22 mmol) were dissolved in dichloromethane (50 ml) and 1,3-dicyclohexylcarbodiimide (4.8 g, 23.2 mmol) was added in one portion at 0° C. The mixture was stirred room temperature for 14 h. The mixture was poured into water and extracted with dichloromethane (3×15 ml). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by flash column chromatography on silica gel, eluting with hexanes-EtOAc (6:1 and then 4:1) afforded 3-phenyl-propynoic acid phenylamide 2.7 g (62%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.